2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a methyl group, and a tetrahydro-2H-thiopyran-4-yl group attached to a propanamide backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloropropanamide and tetrahydro-2H-thiopyran-4-ol.
Reaction Conditions: The reaction involves the use of a base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance the reaction efficiency.
Safety Measures: Industrial production requires stringent safety measures to handle hazardous chemicals and ensure worker safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are common reagents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanoic acid.
Reduction: The reduction product is 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamine.
Substitution: Substitution at the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: This compound has a similar structure but differs in the presence of a hydroxymethyl group instead of the tetrahydro-2H-thiopyran-4-yl group.
2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide: This compound has an ethyl group instead of a methyl group.
Uniqueness: The presence of the tetrahydro-2H-thiopyran-4-yl group in 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide provides unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZVFMANIDJUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCSCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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